triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Description
This compound is a triazanium salt conjugated to a highly modified nucleoside phosphate. Its structure includes:
- 6-Aminopurine (adenine) base: A nucleobase critical for nucleic acid interactions .
- Oxolane (tetrahydrofuran) ring: A sugar moiety with stereochemical specificity (2R,3R,5R) .
- Lipophilic icosanoyl tail: A 20-carbon thioether chain (2-icosanoylsulfanylethylamino) that confers membrane-binding properties .
- Triazanium cation: A protonated triazane group (NH₂NHNH₃⁺) that stabilizes the molecule in salt form .
Key Applications: Likely designed for targeted drug delivery or nucleotide-based therapies due to its hybrid hydrophilic-lipophilic structure.
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34?,35+,36+,40-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQFGWHSMZFGCX-LEEULGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N10O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677195 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1113.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-91-2 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20:0 Coenzyme A involves the acylation of coenzyme A with arachidic acid. This process typically requires the activation of arachidic acid to its corresponding acyl chloride, followed by its reaction with coenzyme A in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of 20:0 Coenzyme A may involve enzymatic methods where specific enzymes catalyze the formation of the compound from coenzyme A and arachidic acid. These methods are often preferred due to their higher specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 20:0 Coenzyme A undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires oxygen and enzymes such as acyl-CoA dehydrogenase.
Reduction: Involves reducing agents like NADH.
Substitution: Often requires enzymes like acyltransferases.
Major Products:
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Produces reduced coenzyme A derivatives.
Substitution: Forms various acylated compounds.
Scientific Research Applications
Chemistry: 20:0 Coenzyme A is used as an internal standard for measuring long-chain acyl-coenzyme A concentrations and enrichment by liquid chromatography/tandem mass spectrometry .
Biology: It serves as a substrate in ceramide synthase assays, which are essential for studying sphingolipid metabolism .
Medicine: Research involving 20:0 Coenzyme A contributes to understanding metabolic disorders and developing therapeutic strategies targeting lipid metabolism .
Industry: It is utilized in the production of specialized lipids and in the study of lipidomics .
Mechanism of Action
20:0 Coenzyme A exerts its effects by participating in various metabolic pathways. It acts as a carrier of acyl groups, facilitating their transfer to other molecules. This process is crucial for the synthesis and degradation of fatty acids, as well as the production of energy . The molecular targets include enzymes such as acyl-CoA dehydrogenase and acyltransferases, which are involved in these metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleoside Phosphate Derivatives
Key Findings :
- The icosanoyl tail in the target compound significantly improves lipophilicity (logP ~8–10 estimated) compared to sodium-based nucleoside phosphates .
- Triazanium cation enhances salt stability versus neutral triazanes, which decompose to diazene and ammonia .
Triazanium and Triazole/Triazine Derivatives
Key Findings :
- The target compound’s bisphosphate groups increase polarity but may limit blood-brain barrier penetration compared to AZD5153 .
- Triazanium cation offers salt stability but lacks the redox activity seen in triazolotriazine antioxidants .
Lipophilic Conjugates
Critical Research Insights
- Synthesis Challenges : The compound’s stereochemical complexity (2R,3R,5R) and bisphosphate linkages require orthogonal protection strategies, similar to methods in and .
- Stability Limitations : Hydrolytic cleavage at phosphate groups is a risk, necessitating prodrug formulations (e.g., acetylated sugars as in ) .
- Biological Potential: The icosanoyl tail may enhance uptake in lipid-rich tissues (e.g., liver or tumors), analogous to lipid-conjugated nucleosides .
Biological Activity
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic molecule with potential applications in biochemical research and pharmaceuticals. Its intricate structure includes multiple functional groups, particularly a phosphate moiety, which may influence its biological activity.
Research indicates that triazene compounds, which share structural similarities with the triazanium compound, exhibit significant biological activities. These include:
- Anticancer Properties : Triazene derivatives have been shown to act as alkylating agents, disrupting DNA synthesis in cancer cells. The compound's structural features may enhance its interaction with DNA, leading to increased cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacteria and fungi. For instance, diaryltriazene-derived compounds showed promising results against Escherichia coli and Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant strains .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of triazene salts on human cancer cell lines. The results indicated strong activity against Burkitt lymphoma and colon adenocarcinoma cells, with IC50 values of 4.91 µg/mL and 5.59 µg/mL, respectively .
- Antimicrobial Effects : Another investigation into the antimicrobial properties of triazene compounds found that they were effective against a range of microbial strains, with minimum inhibitory concentrations (MICs) as low as 0.28 μM for certain bacterial species .
- Pharmacological Applications : The unique structure of the triazanium compound suggests potential roles in drug development, particularly in targeting specific pathways involved in inflammation and cell signaling . Its interactions with biological macromolecules are crucial for understanding its therapeutic potential.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Triazene | Varies | Alkylating agent with anticancer properties |
| Adenosine Triphosphate (ATP) | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier in cells |
| Cyclic Adenosine Monophosphate (cAMP) | C₁₀H₁₂N₅O₁₂P | Important signaling molecule |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
